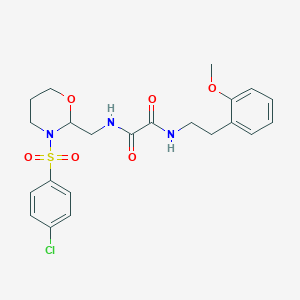

N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide

Description

N1-((3-((4-Chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide is a complex oxalamide derivative characterized by a 1,3-oxazinan ring bearing a 4-chlorophenylsulfonyl group and a 2-methoxyphenethyl substituent. Its synthesis typically involves multi-step reactions, including sulfonylation of the oxazinan core and subsequent coupling with oxalamide precursors . This compound is of interest in medicinal chemistry due to its structural similarity to HIV entry inhibitors and cytochrome P450 modulators, as inferred from related analogs in the evidence .

Properties

IUPAC Name |

N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClN3O6S/c1-31-19-6-3-2-5-16(19)11-12-24-21(27)22(28)25-15-20-26(13-4-14-32-20)33(29,30)18-9-7-17(23)8-10-18/h2-3,5-10,20H,4,11-15H2,1H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLMYZADKWGBIMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide typically involves multiple steps:

Formation of the Oxazinan Ring: The oxazinan ring can be synthesized through the cyclization of appropriate amino alcohols with aldehydes or ketones under acidic or basic conditions.

Introduction of the Sulfonyl Group: The 4-chlorophenylsulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

Oxalamide Formation: The final step involves the coupling of the oxazinan derivative with 2-methoxyphenethylamine and oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenethyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Aldehydes, carboxylic acids.

Reduction: Sulfides, thiols.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

The biological activity of N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide has been the subject of various studies:

- Antibacterial Properties : The compound exhibits moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. This activity is attributed to its ability to inhibit bacterial growth through interactions with essential bacterial enzymes .

- Enzyme Inhibition : Research indicates that this compound can inhibit key enzymes such as acetylcholinesterase and urease. These properties suggest potential applications in treating conditions related to enzyme dysregulation .

- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties. Its mechanism potentially involves the modulation of specific signaling pathways associated with cancer cell proliferation .

Synthetic Methodologies

The synthesis of this compound typically involves several steps:

- Formation of the Oxazinan Ring : This is achieved through the reaction of appropriate precursors under controlled conditions.

- Sulfonation : The introduction of the sulfonyl group is performed using sulfonyl chlorides in the presence of bases to facilitate nucleophilic substitution reactions.

- Final Coupling Reaction : The final product is obtained by coupling the oxazinan derivative with the methoxyphenethyl moiety via amide bond formation.

These synthetic routes are crucial for producing the compound in sufficient purity and yield for research purposes .

Case Studies and Research Findings

Several case studies have highlighted the applications and effectiveness of this compound:

- Antibacterial Screening : A study conducted on derivatives containing similar structural motifs demonstrated significant antibacterial efficacy against multiple bacterial strains. The synthesized compounds were evaluated for their minimum inhibitory concentrations (MIC), revealing promising results for clinical applications .

- Molecular Docking Studies : In silico studies using molecular docking techniques have provided insights into how this compound interacts with target proteins. These studies help predict binding affinities and elucidate mechanisms of action at the molecular level .

- Pharmacological Evaluation : Comprehensive pharmacological evaluations have been performed to assess the therapeutic potential of this compound in various disease models, including diabetes and neurodegenerative disorders. The results indicate that it may modulate glucose metabolism and exhibit neuroprotective effects .

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and oxalamide groups could play crucial roles in these interactions, potentially forming hydrogen bonds or other non-covalent interactions with the target molecules.

Comparison with Similar Compounds

Structural Analogues with Varying Sulfonyl Groups

N1-((3-((4-Fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide

- Key Difference : Replacement of the 4-chlorophenylsulfonyl group with a 4-fluorophenylsulfonyl moiety.

N-(2-Methoxy-phenyl)-N-(4-sulfamoyl-phenyl)-oxalamide

- Key Difference : Incorporates a sulfamoyl (–SO2NH2) group instead of sulfonyl-linked aromatic rings.

- Data : Decomposes at 180°C, with distinct FTIR peaks at 1679 cm⁻¹ (C=O) and 3317 cm⁻¹ (N–H). The methoxy group resonates at δ3.82 in ¹H NMR .

Analogues with Modified Heterocyclic Cores

N1-(4-Chlorophenyl)-N2-(2-methoxyphenethyl)oxalamide (Compound 70)

- Key Difference : Lacks the 1,3-oxazinan-sulfonyl moiety, simplifying the structure to a bis-aryl oxalamide.

- Synthesis : 72% yield via General Procedure 1.

- Analytical Data : ESI-MS m/z 332.9 [M+H]⁺; ¹H NMR shows methoxy (δ3.78) and phenethyl signals (δ2.81, t) .

BNM-III-170

- Key Difference: Features a dihydroindenyl core with a guanidinomethyl group, diverging significantly from the oxazinan scaffold.

- Properties : Synthesized as a bis-trifluoroacetate salt, suggesting enhanced solubility. Its structure is optimized for HIV inhibition via CD4 mimicry .

Derivatives with Alternative Substituted Moieties

GMC-3: N1-(4-Chlorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide

- Key Difference : Replaces the oxazinan-sulfonyl group with an isoindoline-dione ring.

- The rigid isoindoline moiety may limit conformational flexibility compared to oxazinan .

Compounds 8–11 and 13–15 (Thiazolyl-Piperidine/Pyrrolidine Oxalamides)

- Key Differences : Thiazole rings and piperidine/pyrrolidine cores replace the oxazinan-sulfonyl unit.

- Synthesis : Yields range from 36% (Compound 13) to 55% (Compound 9).

- Analytical Data : LC-MS m/z 423–479 [M+H]⁺; HPLC purity >90%. Stereoisomerism (e.g., 1:1 mixtures in Compounds 9 and 10) complicates purification .

Comparative Analysis Table

Biological Activity

N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H26ClN3O6S, with a molecular weight of approximately 495.98 g/mol. The compound features several notable functional groups:

- 4-Chlorophenyl group

- Sulfonyl group

- Oxazinan ring

- 2-Methoxyphenethyl moiety

These structural elements are crucial for its biological interactions and pharmacological potential .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may modulate or inhibit various enzymes and receptors, which can lead to significant pharmacological effects. Common mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially impacting cancer cell proliferation.

- Receptor Modulation : It may interact with receptors that regulate cellular signaling pathways, influencing processes such as apoptosis and cell survival.

Molecular docking studies are often employed to elucidate these interactions, providing insights into binding affinities and specificity towards different targets .

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds containing the 4-chlorophenyl sulfonamide moiety have shown promising results against various cancer cell lines. Specific findings include:

- Inhibition of Glioma Growth : Compounds with similar structures have demonstrated significant inhibitory effects on glioblastoma cell lines by targeting the AKT signaling pathway. For example, a related compound was found to inhibit neurosphere formation in primary patient-derived glioma stem cells .

| Compound | Target | Effect | Reference |

|---|---|---|---|

| 4j | AKT2 | Inhibitory | |

| Similar Compounds | Various Cancer Lines | Growth Inhibition |

Antimicrobial Activity

Research has also indicated potential antimicrobial properties associated with compounds that share structural similarities with this compound. Antibacterial screening revealed moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis.

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate |

| Bacillus subtilis | Strong |

These findings suggest that the sulfonamide group may play a critical role in the antimicrobial efficacy of related compounds .

Case Studies

A detailed investigation into the biological activity of N1-containing compounds has been conducted through various case studies:

- Case Study on Anticancer Activity : A study demonstrated that a structurally similar compound effectively inhibited glioma cell proliferation through AKT signaling pathway modulation.

- Case Study on Enzyme Inhibition : Another research effort focused on evaluating the enzyme inhibitory properties of related sulfonamide compounds against acetylcholinesterase and urease, showing promising results with low IC50 values .

Q & A

Q. What are the optimal synthetic pathways for synthesizing this oxalamide derivative, and how can reaction yields be improved?

- Methodological Answer : The compound’s synthesis likely involves multi-step protocols, including sulfonylation, oxazinan ring formation, and oxalamide coupling. For example, describes similar oxalamide syntheses using SnCl4·2H2O in concentrated HCl to reduce nitro groups to amines, followed by oxalyl chloride coupling (35–52% yields). To improve yields:

- Optimize stoichiometry (e.g., oxalyl chloride excess).

- Use high-purity intermediates to minimize side reactions.

- Employ chromatographic purification (e.g., silica gel) to isolate products from dimeric byproducts .

- Table : Key reaction parameters from :

| Step | Reagent/Condition | Yield |

|---|---|---|

| Amine synthesis | SnCl4·2H2O in HCl | 23% (with dimer) |

| Oxalamide coupling | Oxalyl chloride, DCM | 35–52% |

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Critical for verifying substituent positions (e.g., 4-chlorophenylsulfonyl vs. 2-methoxyphenethyl). highlights δ 3.82 ppm for methoxy groups and aromatic protons in sulfonamide derivatives .

- HRMS/ESI-MS : Confirm molecular formula (e.g., uses LC-MS (APCI+) with <5 ppm error) .

- FTIR : Identify functional groups (e.g., sulfonyl S=O at ~1350 cm⁻¹, oxalamide C=O at ~1670 cm⁻¹) .

Q. How can researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–10) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC (95–98% purity thresholds, as in ) .

- Kinetic Analysis : Use Arrhenius plots to predict shelf-life.

Advanced Research Questions

Q. What strategies can resolve isomeric mixtures formed during synthesis (e.g., stereoisomers or regioisomers)?

- Methodological Answer :

- Chiral Chromatography : Use amylose- or cellulose-based columns (e.g., reports a 1:1 isomer mixture resolved via preparative HPLC) .

- Crystallization : Optimize solvent polarity (e.g., chloroform/hexane) to isolate single isomers.

- Dynamic NMR : Detect isomerization barriers (e.g., coalescence temperature analysis).

Q. How can structure-activity relationship (SAR) studies be designed to probe the role of the 4-chlorophenylsulfonyl group in biological activity?

- Methodological Answer :

- Analog Synthesis : Replace the sulfonyl group with methylsulfonyl, carbonyl, or phosphonate moieties.

- Enzyme Assays : Test inhibition potency (e.g., measures IC50 against soluble epoxide hydrolase using fluorogenic substrates) .

- Computational Docking : Map interactions with target proteins (e.g., hydrophobic pockets favoring 4-chlorophenyl groups).

Q. What experimental approaches address contradictory data in enzyme inhibition assays (e.g., IC50 variability across studies)?

- Methodological Answer :

- Standardize Assay Conditions : Control pH, ionic strength, and co-solvents (e.g., DMSO ≤0.1%).

- Positive Controls : Include known inhibitors (e.g., uses adamantyl derivatives as benchmarks) .

- Statistical Validation : Perform triplicate runs with error bars; use ANOVA to assess significance.

Q. How can researchers validate the compound’s metabolic stability in vitro?

- Methodological Answer :

- Liver Microsome Assays : Incubate with human/rat microsomes, monitor parent compound depletion via LC-MS.

- CYP450 Inhibition Screening : Use fluorogenic probes (e.g., links similar oxalamides to CYP4F11 interactions) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported synthetic yields for structurally analogous compounds?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS to identify dimers or oligomers (e.g., notes 23% dimer formation) .

- Reaction Monitoring : Track intermediates via TLC or in-situ IR.

- Solvent Effects : Compare polar aprotic (DMF) vs. non-polar (DCM) solvents on reaction efficiency.

Methodological Tables

Table 1 : Key Characterization Data from Analogous Compounds

Table 2 : Stability Testing Protocol

| Parameter | Condition | Monitoring Method |

|---|---|---|

| pH Range | 1.0, 4.5, 7.4, 10.0 | HPLC purity over 7 days |

| Temperature | 25°C, 40°C, 60°C | Degradation kinetics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.